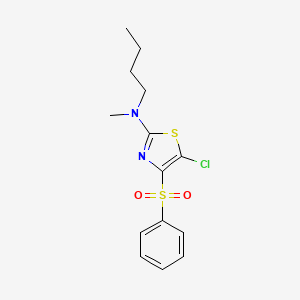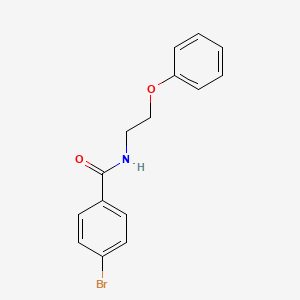![molecular formula C25H28N8S2 B4852455 N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-ethylphenyl)(thiourea)]](/img/structure/B4852455.png)
N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-ethylphenyl)(thiourea)]
Overview
Description
N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-ethylphenyl)(thiourea)] is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as "MPDT" and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MPDT is not fully understood. However, it has been suggested that MPDT inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPDT has also been shown to inhibit the production of reactive oxygen species, which are known to play a role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
MPDT has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. MPDT has also been shown to have an effect on the immune system, specifically by enhancing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPDT in lab experiments is its potential anti-cancer activity. MPDT has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases. However, one limitation of using MPDT in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of MPDT.
Future Directions
There are several future directions for the study of MPDT. One potential direction is the development of MPDT-based therapies for cancer and other diseases. Another direction is the study of the mechanism of action of MPDT, which will provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safe dosage and potential side effects of MPDT. Finally, the development of new synthesis methods for MPDT may lead to the discovery of new compounds with similar or improved properties.
Scientific Research Applications
MPDT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells. MPDT has also been shown to have anti-inflammatory and antioxidant properties. In addition, MPDT has been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
1-(4-ethylphenyl)-3-[1-[[4-[(4-ethylphenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8S2/c1-3-18-5-9-20(10-6-18)28-24(34)30-22-13-26-32(15-22)17-33-16-23(14-27-33)31-25(35)29-21-11-7-19(4-2)8-12-21/h5-16H,3-4,17H2,1-2H3,(H2,28,30,34)(H2,29,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEDNMUKNFLRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[methanediylbis(1H-pyrazole-1,4-diyl)]bis[3-(4-ethylphenyl)(thiourea)] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4852380.png)


![dimethyl 2-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)terephthalate](/img/structure/B4852391.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4852397.png)
![1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4852400.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4852431.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4852437.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4852443.png)
![N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea](/img/structure/B4852447.png)
![1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one](/img/structure/B4852459.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4852474.png)